Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
This compound (CAS: 2703779-92-2) is a bicyclic derivative featuring a 2-oxabicyclo[2.2.2]octane core substituted with an iodomethyl group at position 1, a 1,3-thiazol-4-yl moiety at position 3, and an ethyl ester at position 4 . Its molecular formula is C₁₄H₁₈INO₃S, with a molecular weight of 407.27 g/mol. The 2-oxabicyclo[2.2.2]octane scaffold has been identified as a bioisostere for para-substituted phenyl rings due to its comparable geometric parameters (e.g., bond distances and angles), making it pharmacologically relevant .
Properties
Molecular Formula |
C14H18INO3S |
|---|---|
Molecular Weight |
407.27 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C14H18INO3S/c1-2-18-12(17)14-5-3-13(8-15,4-6-14)19-11(14)10-7-20-9-16-10/h7,9,11H,2-6,8H2,1H3 |
InChI Key |
SMICDLRLRWFSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CSC=N3)CI |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclic Core with Iodomethyl Substitution
The synthesis typically starts from an alkenyl alcohol containing a cyclohexane moiety, which undergoes iodocyclization with iodine (I2) in acetonitrile. This reaction forms the 2-oxabicyclo[2.2.2]octane ring and introduces the iodomethyl group at the 1-position.
The ester functionality at the 4-position is introduced or retained from the starting materials, often as an ethyl carboxylate, providing a handle for further modifications or biological activity.
Functional Group Transformations and Purifications
After the key iodocyclization and thiazole coupling steps, the compound can be further purified and characterized by standard methods such as chromatography and crystallography.
Modifications of the iodomethyl group are possible, including nucleophilic substitutions to introduce other functional groups, oxidation to sulfonyl chlorides, or reductions to alcohols, demonstrating the versatility of the intermediate iodide.
Reaction Conditions and Optimization
Research Discoveries and Applications
The iodocyclization method provides a modular and general approach to synthesize 2-oxabicyclo[2.2.2]octane derivatives with diverse substituents, including bioactive heterocycles like thiazoles.
The introduction of the 1,3-thiazol-4-yl group expands the chemical space of this bicyclic scaffold, enabling potential applications in drug design targeting GPR120 and other receptors, as indicated by patent literature on substituted oxabicyclo[2.2.2] compounds.
The iodomethyl group serves as a versatile synthetic handle for further transformations, facilitating the generation of analogs with varied pharmacological profiles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the iodomethyl group.
Reduction: Reduction reactions may target the ester group or the thiazole ring.
Substitution: The iodomethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The iodomethyl group could serve as a reactive site for covalent modification of biological targets.
Comparison with Similar Compounds
Substituent Variations in 2-Oxabicyclo[2.2.2]octane Derivatives
The target compound’s uniqueness lies in its substituents:
- 1,3-Thiazol-4-yl : A heterocycle with hydrogen-bonding capacity and electron-withdrawing properties.
- Ethyl ester : A hydrolyzable group for prodrug strategies.
Comparable derivatives include:
Key Insights :
Geometric and Bioisosteric Comparisons
The 2-oxabicyclo[2.2.2]octane scaffold mimics para-substituted phenyl rings in geometric parameters:
| Parameter | 2-Oxabicyclo[2.2.2]octane | Para-Substituted Phenyl (Imatinib) | Bicyclo[2.2.2]octane (Non-Oxabicyclo) |
|---|---|---|---|
| Distance r (Å) | 2.54–2.56 | 2.88–2.89 | 2.54–2.56 |
| Distance d (Å) | 5.56–5.58 | 5.90–5.93 | 5.56–5.58 |
| Angles φ₁ and φ₂ (°) | 176–177 | 176–179 | 176–177 |
Analysis :
- The shorter r and d distances in the oxabicyclo scaffold (vs. phenyl) suggest tighter spatial packing, which may improve binding to sterically constrained targets .
- Both oxabicyclo and non-oxabicyclo derivatives exhibit nearly identical geometries, indicating oxygen’s minimal impact on core conformation .
Comparison with Other Methods :
Thiazole Advantages :
- Participates in π-π stacking and hydrogen bonding (via sulfur and nitrogen atoms).
- Enhances electron-deficient character , improving interactions with cationic binding pockets .
Biological Activity
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, with the CAS number 2703779-92-2, is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure characterized by the incorporation of a thiazole ring and an iodomethyl group. Its molecular formula is , with a molecular weight of approximately 407 Da. The presence of the thiazole moiety is significant as it contributes to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈INO₃S |
| Molecular Weight | 407 Da |
| CAS Number | 2703779-92-2 |
| LogP | 3.17 |
| Polar Surface Area (Ų) | 48 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with thiazole rings often exhibit enzyme inhibitory properties, which can be leveraged in drug design.
- Receptor Modulation : The compound may act as a modulator for specific receptors, potentially influencing pathways involved in disease processes.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial properties for this compound.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Bioisosteric Replacement : The incorporation of the 2-oxabicyclo[2.2.2]octane core has been shown to improve the physicochemical properties of certain drugs, enhancing their solubility and metabolic stability .
- Biological Activity Spectrum : Compounds based on the oxabicyclo framework have exhibited a range of biological activities including antibacterial and anticancer effects .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antibacterial Activity : A study demonstrated that derivatives of oxabicyclo compounds possess significant antibacterial activity against various pathogens, indicating that this compound may also exhibit similar properties .
- Cancer Research : Research into similar structures has shown promise in cancer therapy, particularly through mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(iodomethyl)-3-(1,3-thiazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?
The synthesis involves multi-step protocols, often starting with photochemical [2+2] cycloaddition to form the bicyclic core. For example, analogous compounds use light sources (e.g., mercury lamps) to facilitate cycloaddition under inert conditions. Subsequent iodomethylation and thiazole ring incorporation require precise stoichiometry and catalysts like palladium for cross-coupling reactions . Key steps include:
- Cycloaddition : Reaction temperature (20–80°C) and solvent choice (toluene/dioxane mixtures) influence yield .
- Iodomethylation : Use of N-iodosuccinimide (NIS) in halogenation steps, with yields up to 85% reported for similar scaffolds .
- Thiazole coupling : Suzuki-Miyaura reactions with thiazol-4-yl boronic acids under Pd(PPh₃)₄ catalysis .
Table 1 : Synthesis Optimization Parameters
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Cycloaddition | Toluene/dioxane, 24 h reflux | 50–70% | |
| Halogenation | NIS, RT, 72 h | 80–85% | |
| Cross-coupling | Pd(PPh₃)₄, DMF, 80°C, 12 h | 60–75% |
Q. How is this compound characterized structurally and functionally?
Characterization employs:
- FTIR : Peaks at 1700–1750 cm⁻¹ confirm ester carbonyl groups .
- NMR : NMR signals for the bicyclo[2.2.2]octane framework appear as multiplet clusters (δ 1.5–3.0 ppm), while the thiazole proton resonates at δ 8.2–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 456.1955 for C₁₆H₁₆F₃IO₄ analogs) .
- X-ray Crystallography : Used to resolve bicyclic geometry and substituent orientation .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodomethyl group in nucleophilic substitution?
The iodomethyl group undergoes S2 reactions with nucleophiles (e.g., amines, thiols) due to its steric accessibility and polarizable C–I bond. Kinetic studies on analogs show:
- Rate constants increase in polar aprotic solvents (DMF > THF) .
- Steric hindrance from the bicyclic framework reduces reactivity by 20–30% compared to linear analogs .
- Computational modeling (DFT) predicts transition-state stabilization via hyperconjugation with the oxabicyclo oxygen .
Table 2 : Substitution Reactivity Comparison
| Substrate | Solvent | (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Target compound | DMF | ||
| Linear iodomethyl ester | DMF |
Q. How does the thiazole moiety influence biological activity in medicinal chemistry applications?
Thiazole derivatives exhibit bioisosteric properties , mimicking natural heterocycles in enzyme binding. For example:
- Thiazol-4-yl groups in similar compounds inhibit kinases (IC₅₀ = 0.5–5 µM) via H-bonding with ATP-binding pockets .
- In vitro assays : Analogous bicyclic thiazoles show anti-proliferative activity against HeLa cells (GI₅₀ = 10–50 µM) .
- Structure-activity relationship (SAR) : Methylation at thiazole C-2 enhances metabolic stability by 40% in hepatic microsomes .
Q. What computational methods are used to predict the compound’s stability and reactivity?
- Molecular Dynamics (MD) : Simulates conformational flexibility of the bicyclic core in aqueous/PBS buffers .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (C–I = 55–60 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap = 4.5 eV) .
- Docking Studies : Predict binding affinities for cancer targets (e.g., EGFR, VEGFR-2) with Glide scores ≤ -8.0 kcal/mol .
Data Contradictions and Resolutions
Q. Why do yields vary significantly in halogenation steps across studies?
Discrepancies arise from:
- Solvent purity : Trace water reduces NIS efficacy, lowering yields by 15–20% .
- Reaction monitoring : TLC vs. HPLC detection impacts endpoint determination .
- Purification methods : Silica gel chromatography (petroleum ether:EtOAc) vs. recrystallization (DMF/AcOH) alters recovery rates .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
